cis-3-Methoxycarbonylamino-4-methylpiperidine
Overview
Description
cis-3-Methoxycarbonylamino-4-methylpiperidine: is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
Carbamates are often used as protecting groups for amines in the synthesis of peptides . They can be installed and removed under relatively mild conditions, making them useful in complex chemical syntheses .
Mode of Action
The carbamate group in “methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate” likely interacts with its targets through its carbamate moiety . The exact mode of action would depend on the specific target and the context in which the compound is used.
Biochemical Pathways
Carbamates play a role in various biochemical pathways, particularly in the synthesis of peptides . They can be installed and removed under different conditions, allowing for selective protection and deprotection in complex syntheses .
Pharmacokinetics
The ADME properties of “methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate” would depend on a variety of factors, including its chemical structure and the biological system in which it is used. Carbamates in general can be metabolized in the body through various pathways .
Result of Action
The molecular and cellular effects of “methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate” would depend on its specific targets and mode of action. In general, carbamates can have a wide range of effects, depending on their specific structure and the context in which they are used .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of “methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate”. Carbamates in general are stable under a variety of conditions, but can be selectively removed under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxycarbonylamino-4-methylpiperidine involves several steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 4-methylpiperidine with methoxycarbonyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: cis-3-Methoxycarbonylamino-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted products with various functional groups depending on the nucleophile used.
Scientific Research Applications
cis-3-Methoxycarbonylamino-4-methylpiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
- cis-4-Methylpiperidine-3-carboxylic acid
- cis-3-Amino-4-methylpiperidine
- trans-3-Methoxycarbonylamino-4-methylpiperidine
Comparison: cis-3-Methoxycarbonylamino-4-methylpiperidine is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLKJOHNINGLAQ-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820575-25-4, 694495-64-2 | |
Record name | Carbamic acid, N-[(3S,4S)-4-methyl-3-piperidinyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820575-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694495-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.